molecular formula C16H24N2O B12487789 1-(Bicyclo[2.2.1]hept-2-yl)-4-(furan-2-ylmethyl)piperazine

1-(Bicyclo[2.2.1]hept-2-yl)-4-(furan-2-ylmethyl)piperazine

Cat. No.: B12487789
M. Wt: 260.37 g/mol
InChI Key: CKUWIXAZFGOTHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{Bicyclo[2.2.1]heptan-2-yl}-4-(furan-2-ylmethyl)piperazine is a complex organic compound that features a bicyclic structure combined with a piperazine ring and a furan moiety. This unique combination of structural elements makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{bicyclo[2.2.1]heptan-2-yl}-4-(furan-2-ylmethyl)piperazine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the bicyclo[2.2.1]heptane moiety through a Diels-Alder reaction. The furan-2-ylmethyl group can be introduced via a Friedel-Crafts alkylation reaction. Finally, the piperazine ring is incorporated through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

1-{Bicyclo[2.2.1]heptan-2-yl}-4-(furan-2-ylmethyl)piperazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the bicyclo[2.2.1]heptane moiety can produce various reduced derivatives .

Scientific Research Applications

1-{Bicyclo[2.2.1]heptan-2-yl}-4-(furan-2-ylmethyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{bicyclo[2.2.1]heptan-2-yl}-4-(furan-2-ylmethyl)piperazine involves its interaction with specific molecular targets. The bicyclic structure and piperazine ring allow it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{Bicyclo[2.2.1]heptan-2-yl}-4-(furan-2-ylmethyl)piperazine is unique due to its combination of a bicyclic structure, a piperazine ring, and a furan moiety. This unique combination allows it to interact with a wide range of molecular targets, making it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-4-(furan-2-ylmethyl)piperazine

InChI

InChI=1S/C16H24N2O/c1-2-15(19-9-1)12-17-5-7-18(8-6-17)16-11-13-3-4-14(16)10-13/h1-2,9,13-14,16H,3-8,10-12H2

InChI Key

CKUWIXAZFGOTHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2N3CCN(CC3)CC4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.